1-Chloro-4-nitrobenzene

Overview

Description

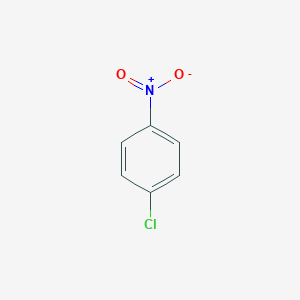

1-Chloro-4-nitrobenzene (C₆H₄ClNO₂, molecular weight: 157.55 g/mol) is a para-substituted aromatic compound featuring a nitro (-NO₂) group at position 4 and a chlorine atom at position 1 of the benzene ring . It is widely utilized in organic synthesis, particularly in catalytic hydrogenation and cross-coupling reactions, due to the electron-withdrawing nature of the nitro group, which activates the aromatic ring for nucleophilic substitution . Spectroscopic studies, including FT-IR and Raman analyses, have characterized its vibrational modes and electronic structure, revealing a planar geometry and strong dipole moments influenced by the nitro and chloro substituents . The compound is also recognized as a pharmaceutical impurity, necessitating stringent analytical detection methods .

Mechanism of Action

Target of Action

1-Chloro-4-nitrobenzene (1C4NB) is primarily targeted by certain bacterial strains, such as the Comamonadaceae family . These bacteria utilize 1C4NB as a sole source of carbon, nitrogen, and energy . The compound also targets the blood system in humans and animals, causing damage through prolonged or repeated exposure .

Mode of Action

The mode of action of 1C4NB involves a two-step mechanism. The first step is the addition of a nucleophile, such as a hydroxide ion or water, to the aromatic ring . This is followed by the loss of a halide anion from the negatively charged intermediate . Under anaerobic conditions, 1C4NB is transformed into 2-amino-5-chlorophenol . This transformation indicates that there is partial reduction of the nitro group to the hydroxylamino substituent, followed by Bamberger rearrangement .

Biochemical Pathways

The biochemical pathways affected by 1C4NB involve the biodegradation of the compound by bacterial strains . The initial reactions in the biodegradation of 1C4NB result in the release of ammonia and chloride . The compound is further converted into 5-chloropicolinic acid .

Pharmacokinetics

It is known that the compound can be absorbed through the skin . It is also toxic if swallowed or inhaled . The compound is considered to be a strong oxidant and reacts violently with combustible and reducing materials .

Result of Action

The result of the action of 1C4NB is the production of toxic and corrosive fumes of nitrogen oxides, chlorine, hydrogen chloride, and phosgene when it decomposes on burning . It is also suspected of causing cancer .

Action Environment

The action of 1C4NB is influenced by environmental factors. For instance, the compound is combustible and can form explosive mixtures in air when finely dispersed . It is also important to prevent the dispersion of dust and to ensure adequate ventilation when handling the compound .

Biochemical Analysis

Biochemical Properties

It is soluble in boiling hot ethanol, ether, toluene, acetone, organic solvents, and carbon disulfide . It is sparingly soluble in cold alcohol and insoluble in water .

Cellular Effects

Exposure to 1-Chloro-4-nitrobenzene can cause various health effects. It can cause symptoms such as blue lips, fingernails and skin, dizziness, headache, nausea, vomiting, and weakness . Chronic exposure may cause liver and kidney damage . It can also cause damage to the blood system and liver through prolonged or repeated exposure .

Molecular Mechanism

It is known to be a strong oxidant and reacts violently with combustible and reducing materials . It is also known to cause DNA damage .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound can cause a variety of effects over time. It is combustible and many reactions may cause fire or explosion . It gives off irritating or toxic fumes (or gases) in a fire .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. In a study with New Zealand White rabbits, groups of animals were given this compound doses by gavage, daily from day 7 to day 19 of gestation . All animals in the high dose group and one in the medium dose group died before day 19 of gestation .

Metabolic Pathways

After oral administration to rabbits, 21% of the dose was excreted in the urine as sulfates, 19% as glucuronides, 7% as mercapturic acids, 9% as free p-chloroaniline, 4% as conjugated p-chloroaniline and 2.8% as free p-chloronitrobenzene .

Transport and Distribution

It is known that it can penetrate the skin readily and dermal application produces the typical symptoms of intoxication and even death after higher doses .

Subcellular Localization

It is known that it can penetrate the skin readily , suggesting that it may be able to cross cell membranes and localize within cells.

Biological Activity

1-Chloro-4-nitrobenzene (1C4NB) is a chlorinated aromatic compound widely used as an intermediate in the production of dyes, drugs, and pesticides. Despite its industrial applications, its biological activity raises significant health and environmental concerns due to its potential toxicity and carcinogenicity. This article explores the biological activity of 1C4NB, including its metabolic pathways, toxicological effects, mutagenicity, and biodegradation.

Metabolism and Toxicokinetics

1C4NB undergoes various metabolic transformations in mammals, primarily through nitro-group reduction and conjugation processes. The major metabolites include:

- 4-Chloroaniline : A known carcinogen that results from the reduction of the nitro group.

- N-acetyl-S-(4-nitrophenyl)-L-cysteine : Detected in urine following exposure.

- 2-amino-5-chlorophenol : Formed during anaerobic degradation by specific bacterial strains .

The oral LD50 values for 1C4NB are reported to be approximately 294 mg/kg in male rats and 565 mg/kg in female rats, indicating a moderate level of acute toxicity. Symptoms of exposure include cyanosis due to methemoglobinemia, which is a condition where hemoglobin is altered to a form that cannot effectively release oxygen .

Carcinogenicity and Mutagenicity

Evidence suggests that 1C4NB has carcinogenic potential. Studies have shown:

- Tumor Incidence : In chronic exposure studies with rats, an increased incidence of interstitial cell tumors in testes was observed, although these findings were not statistically significant when compared to historical controls .

- Mutagenic Activity : 1C4NB has been shown to induce reverse mutations in bacteria and chromosomal aberrations at high doses. It produced DNA strand breaks in various tissues of mice, indicating weak mutagenic activity .

Toxicological Studies

A summary of key toxicological findings related to 1C4NB is presented in the table below:

| Study Type | Findings |

|---|---|

| Chronic Toxicity | Increased incidence of testicular tumors in male rats; no significant tumors in females. |

| Acute Toxicity | LD50 values: 294 mg/kg (male), 565 mg/kg (female); symptoms include methemoglobinemia. |

| Mutagenicity Tests | Induced mutations in bacteria; positive results in mouse lymphoma assays; weakly positive SCE tests. |

| DNA Damage | Induced single-strand breaks in liver, kidney, and brain tissues of mice. |

Environmental Impact and Biodegradation

1C4NB is recognized as an environmental pollutant due to its persistence and toxicity. It has been detected in various environmental matrices, including water bodies contaminated by industrial discharges. Biodegradation studies indicate that certain bacterial strains can utilize 1C4NB as a sole carbon source, transforming it into less harmful products such as 2-amino-5-chlorophenol under anaerobic conditions . This process highlights the potential for bioremediation strategies to mitigate the environmental impact of this compound.

Case Studies

Several case studies illustrate the biological effects of 1C4NB:

- Occupational Exposure : A case involving workers exposed to 1C4NB revealed significant urinary metabolites but did not detect the parent compound itself, indicating metabolic processing upon exposure .

- Environmental Monitoring : Studies have documented the presence of 1C4NB in fish from polluted rivers, emphasizing its bioaccumulation potential and ecological risks associated with aquatic life .

Scientific Research Applications

Industrial Applications

1C4NB serves as a precursor for the synthesis of several key compounds:

- Pharmaceuticals : It is utilized in the production of analgesics such as acetaminophen and phenacetin, as well as antimicrobial agents like dapsone .

- Agricultural Chemicals : The compound is involved in synthesizing herbicides and pesticides, including nitrofen and parathion .

- Rubber Industry : It is used to manufacture antioxidants such as 4-nitrodiphenylamine, which are critical for enhancing the durability of rubber products .

Biodegradation and Environmental Impact

Research has shown that certain bacterial strains can utilize 1-chloro-4-nitrobenzene as a sole source of carbon, nitrogen, and energy. For instance, the bacterial strain LW1 can transform 1C4NB into 2-amino-5-chlorophenol under anaerobic conditions . This transformation indicates potential pathways for biodegradation, which could mitigate environmental impacts associated with its use.

Toxicological Studies

Toxicological assessments have revealed that this compound poses health risks. Studies indicate that it may induce vascular tumors in mice and has genotoxic effects . The compound has been shown to produce DNA strand breaks and chromosomal aberrations in laboratory settings . The U.S. National Institute for Occupational Safety and Health considers it a potential occupational carcinogen, highlighting the need for careful handling in industrial environments .

Case Study 1: Synthesis of Acetaminophen

The synthesis of acetaminophen from this compound involves several steps, including reduction reactions that convert the nitro group into an amine. This process exemplifies how intermediates like 1C4NB are crucial in pharmaceutical manufacturing.

Case Study 2: Biodegradation by Bacterial Strains

A study focused on bacterial strain LW1 demonstrated its ability to degrade this compound effectively. The research highlighted the potential for bioremediation strategies to address contamination from this compound in industrial waste .

Data Table: Applications of this compound

| Application Area | Specific Uses | Key Compounds Produced |

|---|---|---|

| Pharmaceuticals | Analgesics (acetaminophen, phenacetin) | Acetaminophen, Dapsone |

| Agricultural Chemicals | Herbicides (nitrofen, parathion) | Nitrofen, Parathion |

| Rubber Industry | Antioxidants (4-nitrodiphenylamine) | Antioxidants for rubber |

| Environmental Science | Biodegradation studies | 2-amino-5-chlorophenol |

Chemical Reactions Analysis

General Information

1-Chloro-4-nitrobenzene (C6H4ClNO2) is a pale yellow solid, and it is an organic compound . It is also known as 4-Nitrochlorobenzene, para-chloronitrobenzene, and 1-nitro-4-chlorobenzene . This compound is an intermediate in the production of several industrially useful compounds, including rubber antioxidants, drugs, oil additives, and agricultural chemicals .

Physical and Chemical Properties :

- Molecular Weight: 157.554 g/mol

- Melting Point: 83 °C

- Boiling Point: 242 °C

- Flash Point: 127 °C

- Density: 1.520 g/cm3

- Solubility in Water: 243 mg/L at 20 °C

Preparation

Industrially, this compound is produced by nitrating chlorobenzene :This reaction produces both the 2- and 4-nitro derivatives in a 1:2 ratio, which are then separated through crystallization and distillation .

Chemical Reactions

This compound undergoes several types of chemical reactions, broadly categorized as:

- Nucleophilic Displacement

- Reduction Reactions

- Biodegradation

- Electrophilic Aromatic Substitution

Nucleophilic Displacement

The chloride substituent in this compound is more labile compared to that in chlorobenzene, facilitating its displacement by nucleophiles such as sulfide nucleophiles .

Reduction Reactions

Reduction of this compound typically results in the formation of 4-chloroaniline .

Biodegradation

Certain bacterial strains can utilize this compound as a carbon, nitrogen, and energy source . For example, Comamonadaceae bacterial strain LW1 can remove this compound from culture fluids, releasing ammonia and chloride . Under anaerobic conditions, LW1 transforms this compound into 2-amino-5-chlorophenol via partial reduction of the nitro group followed by Bamberger rearrangement .

Electrophilic Aromatic Substitution

Nitration of this compound can yield 2,4-dinitrochlorobenzene, and further reactions are observed with chlorodinitrobenzenes leading to various products depending on the conditions .

Q & A

Q. Basic: What are the standard methods for synthesizing 1-chloro-4-nitrobenzene, and how can reaction conditions be optimized?

This compound is typically synthesized via nitration of chlorobenzene. The reaction requires controlled stoichiometry of nitric acid and sulfuric acid as nitrating agents, with temperature maintained below 50°C to minimize byproducts like ortho-isomers. Optimization involves adjusting the acid ratio (e.g., HNO₃:H₂SO₄ at 1:3 molar ratio) and reaction time (2–4 hours) to maximize yield . Post-synthesis purification via recrystallization in ethanol (hot) improves purity (>98%), as impurities often include residual o-chloronitrobenzene .

Q. Basic: How can researchers characterize the purity and structural integrity of this compound?

Key techniques include:

- Melting Point Analysis : Pure this compound melts at 83–84°C; deviations indicate impurities .

- GC-MS/HPLC : Quantify purity using retention time comparisons against standards. For example, GC with a split ratio of 30:1 and nitrogen carrier gas (2.0 mL/min) effectively separates this compound from analogs like lindane .

- FT-IR and NMR : Confirm functional groups (e.g., NO₂ stretch at ~1520 cm⁻¹) and aromatic proton environments (δ 7.5–8.3 ppm in CDCl₃) .

Q. Basic: What are the solubility properties of this compound, and how do they influence solvent selection for reactions?

The compound is insoluble in water but dissolves in aromatic solvents (e.g., toluene) and polar aprotic solvents (e.g., DMF). Its density (1.52 g/cm³) necessitates solvent stratification considerations in biphasic systems . For catalytic reductions (e.g., using NaBH₄), water-miscible solvents like ethanol are preferred to enhance reagent interaction .

Q. Advanced: How do catalytic reduction mechanisms for this compound vary with different catalysts, and what experimental variables affect efficiency?

Catalytic hydrogenation or borohydride-mediated reduction pathways depend on catalyst choice:

- Fe₃O4@NH2@Pd : Achieves >95% yield of 4-chloroaniline under ambient conditions (25°C, 1.5 mL H₂O) via synergistic Pd nanoparticle electron transfer .

- Metal-Adsorbed Ionic Liquids : Cu- or Fe-loaded clays show pH-dependent activity; optimal performance at pH 7–9 with 15 mg catalyst loading .

- Kinetic Analysis : Monitor reaction progress via UV-Vis (λ = 400 nm for nitro group) or GC to track intermediate formation. Activation energy (Eₐ) calculations via Arrhenius plots help compare catalysts .

Q. Advanced: What contradictions exist in mutagenicity data for this compound, and how can researchers resolve them?

Discrepancies arise in Salmonella mutagenicity assays:

- TA100/TA1535 Positivity : Direct DNA alkylation via nitroso intermediates is proposed .

- TA98 Negativity : Suggests frameshift mutations are unlikely.

To resolve contradictions, combine Ames tests with in vitro micronucleus assays (e.g., using HepG2 cells) and metabolite profiling (e.g., LC-MS detection of p-chloroaniline) . Differences in S9 metabolic activation protocols between labs may explain variability .

Q. Advanced: How can crystallographic studies resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction (SCXRD) with SHELXL refines molecular geometry, particularly for nitro-group torsion angles and Cl–C bond lengths. For example:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100K to minimize thermal motion.

- Refinement : SHELXL’s twin refinement handles crystallographic disorders common in nitroaromatics . Validation via R-factor (<5%) and Hirshfeld surface analysis ensures accuracy .

Q. Advanced: What computational models predict the environmental fate of this compound in aquatic systems?

Use Quantitative Structure-Activity Relationship (QSAR) models to estimate:

- Biodegradation Half-Life : EPI Suite predicts t₁/₂ > 60 days, indicating persistence .

- Ecotoxicity : Daphnia magna acute toxicity (LC₅₀ = 2.1 mg/L) correlates with log P (2.38) .

Experimental validation via microcosm studies (e.g., OECD 309) under varying pH and microbial communities refines model accuracy .

Q. Advanced: How can researchers design assays to assess carcinogenic risk from chronic this compound exposure?

- In Vivo Models : Rodent bioassays (e.g., 2-year exposure at 50–200 ppm in diet) monitor hepatic adenomas .

- Mechanistic Studies : Immunohistochemistry for DNA adducts (e.g., 8-OHdG) and CYP2E1 activity assays link metabolic activation to genotoxicity .

- Dose-Response Analysis : Benchmark dose (BMD) modeling identifies NOAEL/LOAEL thresholds for risk assessment .

Q. Basic: What safety protocols are critical when handling this compound in the lab?

- PPE : Nitrile gloves, chemical goggles, and fume hoods mandatory due to toxicity (LD₅₀ oral rat = 420 mg/kg) .

- Spill Management : Absorb with vermiculite, neutralize with 10% NaOH, and dispose as hazardous waste .

- Storage : In amber glass under nitrogen at 4°C to prevent photodegradation .

Q. Advanced: How can HPLC methods be optimized to quantify trace this compound in environmental samples?

Comparison with Similar Compounds

Structural Isomers: Ortho, Meta, and Para Substitution

The position of substituents significantly impacts reactivity and selectivity:

- 1-Chloro-2-nitrobenzene (ortho) : Steric hindrance between the nitro and chloro groups reduces reaction rates in catalytic hydrogenation compared to the para isomer.

- 1-Chloro-3-nitrobenzene (meta): In reduction reactions, meta-substituted derivatives form distinct products, such as 1,2-bis(3-chlorophenyl)diazene oxide, with 97% yield under organocatalytic conditions .

- 1-Chloro-4-nitrobenzene (para) : Exhibits superior selectivity in nitro group hydrogenation due to charge redistribution in N-doped carbon catalysts, achieving near-exclusive conversion to 4-chloroaniline . Computational studies highlight para substitution’s role in directing nucleophilic attacks to halogenated positions, favoring productive substitution over transient adducts .

Halogen-Substituted Nitrobenzenes

Replacing chlorine with other halogens alters electronic and steric properties, affecting catalytic performance:

Chlorine’s moderate electronegativity balances reactivity and stability, yielding higher efficiencies compared to bulkier halogens like iodine.

Electronic and Steric Effects on Reactivity

- Nitro Group Influence : The nitro group’s electron-withdrawing nature increases the aromatic ring’s electrophilicity, facilitating reactions like Suzuki-Miyaura coupling .

- Halogen Effects : Chlorine’s inductive effect enhances para-directed reactivity, while fluorine’s stronger electronegativity reduces steric bulk but may destabilize intermediates .

- HOMO-LUMO Gaps : DFT studies reveal this compound’s HOMO-LUMO gap (5.2 eV) is narrower than its trifluoromethyl-substituted analogues, favoring charge transfer interactions .

Catalytic Performance in Reduction Reactions

- N-Doped Carbons : Achieve >99% selectivity for 4-chloroaniline using H₂, avoiding dehalogenation side reactions common with metal catalysts .

- Fe₃O₄@SiO₂@KIT-6@2-ATP@CuI : Enables this compound reduction with NaBH₄ in water, retaining 95% activity after four cycles due to magnetic recoverability .

- Temperature Sensitivity : Optimal yields (92%) occur at 25°C; higher temperatures promote byproduct formation .

Properties

IUPAC Name |

1-chloro-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO2/c7-5-1-3-6(4-2-5)8(9)10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZGCEKJOLUNIFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO2 | |

| Record name | P-NITROCHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10857 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-CHLORO-4-NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0846 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5020281 | |

| Record name | 1-Chloro-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

P-nitrochlorobenzene is a light yellow crystalline solid. Density 1.520 g / cm3. Melting point 83 °C. Sweet odor. Very toxic by inhalation, ingestion, and skin absorption., Light yellow crystalline solid with a sweet odor; [CAMEO], YELLOWISH CRYSTALS WITH CHARACTERISTIC ODOUR., Yellow, crystalline solid with a sweet odor. | |

| Record name | P-NITROCHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10857 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-Nitrochlorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/759 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-CHLORO-4-NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0846 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | P-NITROCHLOROBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | p-Nitrochlorobenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0452.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

468 °F at 760 mmHg (NTP, 1992), 242 °C at 760 mm Hg, 242 °C, 468 °F | |

| Record name | P-NITROCHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10857 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-CHLORO-4-NITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1666 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-CHLORO-4-NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0846 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | P-NITROCHLOROBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | p-Nitrochlorobenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0452.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

230 °F (NTP, 1992), 127 °C, 261 °F (closed cup), 261 °F (127 °C) (closed cup), 127 °C c.c., 230 °F, 261 °F | |

| Record name | P-NITROCHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10857 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-Nitrochlorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/759 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-CHLORO-4-NITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1666 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-CHLORO-4-NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0846 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | P-NITROCHLOROBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | p-Nitrochlorobenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0452.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 0.1 mg/mL at 75 °F (NTP, 1992), Sparingly sol in cold alc and freely in boiling alcohol, ether, carbon disulfide., Soluble in organic solvents, In water, 225 mg/L at 20 °C, Solubility in water: none, Slight | |

| Record name | P-NITROCHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10857 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-CHLORO-4-NITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1666 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-CHLORO-4-NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0846 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | p-Nitrochlorobenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0452.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.52 at 64 °F (NTP, 1992) - Denser than water; will sink, 1.520, Relative density (water = 1): 1.3, 1.52 | |

| Record name | P-NITROCHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10857 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-CHLORO-4-NITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1666 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-CHLORO-4-NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0846 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | P-NITROCHLOROBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | p-Nitrochlorobenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0452.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

5.44 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.44 (AIR= 1), Relative vapor density (air = 1): 5.44, 5.44 | |

| Record name | P-NITROCHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10857 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-CHLORO-4-NITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1666 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-CHLORO-4-NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0846 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | P-NITROCHLOROBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.09 mmHg at 77 °F ; 0.23 mmHg at 99.9 °F (NTP, 1992), 0.02 [mmHg], 2.19X10-2 mm Hg at 25 °C, Vapor pressure, Pa at 30 °C: 20, 0.2 mmHg at 86 °F, (86 °F): 0.2 mmHg | |

| Record name | P-NITROCHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10857 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-Nitrochlorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/759 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-CHLORO-4-NITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1666 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-CHLORO-4-NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0846 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | P-NITROCHLOROBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | p-Nitrochlorobenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0452.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Monoclinic prisms, Yellow crystals, Yellow, crystalline solid | |

CAS No. |

100-00-5 | |

| Record name | P-NITROCHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10857 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Chloro-4-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-00-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-4-nitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloronitrobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9792 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-chloro-4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Chloro-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-4-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.554 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-CHLORONITROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CVL66U249D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-CHLORO-4-NITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1666 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-CHLORO-4-NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0846 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | P-NITROCHLOROBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Benzene, 1-chloro-4-nitro- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/CZ100590.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

182.5 °F (NTP, 1992), 82-84 °C, The liquid molar volume is 0.121 cu m/kmol. The IG heat of formation is 3.72X10+7 J/kmol. The heat fusion at the melting point is 1.41X10+7 J/kmol., 182 °F | |

| Record name | P-NITROCHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10857 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-CHLORO-4-NITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1666 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-CHLORO-4-NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0846 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | P-NITROCHLOROBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | p-Nitrochlorobenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0452.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.